6-[(4-Methoxyphenyl)methyl]-3-(thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
This compound belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These heterocyclic structures combine two pharmaceutically active moieties: the triazole and the thiadiazine rings. Their ability to manifest substituents around a core scaffold in defined three-dimensional representations makes them valuable in drug design and development .
Preparation Methods
The synthetic routes for this compound involve the fusion of a five-membered triazole ring with a six-membered thiadiazine ring. Four isomeric variants exist based on fusion permutations:
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines (I)
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines (II)
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines (III)
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines (IV)
Industrial production methods may involve synthetic strategies such as cyclization reactions, condensations, and functional group transformations.
Chemical Reactions Analysis
The compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific reaction type. Major products formed from these reactions contribute to its diverse pharmacological activities.
Scientific Research Applications
Researchers have explored this compound’s applications in:
- Chemistry : As synthetic intermediates and building blocks.
- Biology : Potential bioactive profiles due to hydrogen bond interactions with target receptors.
- Medicine : Anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibition properties.
- Industry : Rational design of multifunctional drugs.
Mechanism of Action
The compound likely exerts its effects through specific molecular targets and pathways. Further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
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Properties
Molecular Formula |
C15H12N4OS2 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
6-[(4-methoxyphenyl)methyl]-3-thiophen-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H12N4OS2/c1-20-12-4-2-10(3-5-12)8-13-18-19-14(11-6-7-21-9-11)16-17-15(19)22-13/h2-7,9H,8H2,1H3 |
InChI Key |
NHGSTKUBENMMHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN3C(=NN=C3S2)C4=CSC=C4 |
Origin of Product |
United States |
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